1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Description
The compound “1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzothiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the combination of techniques used in the synthesis of pyrrolidine and benzothiazole derivatives . For instance, the pyrrolidine ring could be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The benzothiazole ring could be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidine and benzothiazole rings . For instance, the pyrrolidine ring could undergo reactions such as ring-opening, condensation, and cyclization . The benzothiazole ring could participate in reactions such as condensation with aldehydes, oxidation, and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and benzothiazole rings . For instance, the pyrrolidine ring could contribute to the compound’s solubility, stability, and stereochemistry . The benzothiazole ring could influence the compound’s aromaticity, reactivity, and photophysical properties .Future Directions
Mechanism of Action
Target of Action
The compound 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to target DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This results in the disruption of cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This affects the integrity of the cell wall, leading to the death of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Properties
IUPAC Name |
1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-21(18,19)10-6-2-5-9-11(10)15-13(20-9)16-7-3-4-8(16)12(14)17/h2,5-6,8H,3-4,7H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMBGSUBHJPOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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